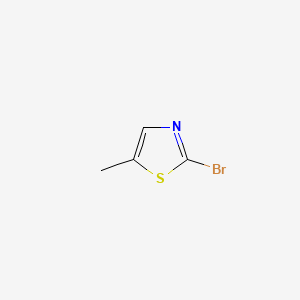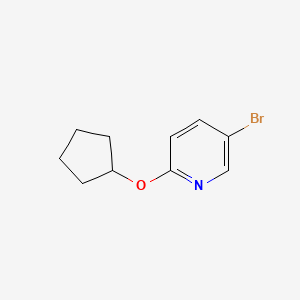![molecular formula C8H5ClN2O2 B1289008 6-クロロ-1H-ピロロ[2,3-b]ピリジン-2-カルボン酸 CAS No. 800402-07-7](/img/structure/B1289008.png)
6-クロロ-1H-ピロロ[2,3-b]ピリジン-2-カルボン酸
説明
6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a chemical compound that is part of a broader class of pyrrolopyridine derivatives. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry. The compound itself is characterized by the presence of a pyrrolopyridine core, a chlorine atom at the 6th position, and a carboxylic acid group. This structure is a key scaffold in various chemical reactions and can be modified to produce a range of derivatives with different properties and activities.
Synthesis Analysis
The synthesis of related compounds, such as 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives, involves various spectroscopic techniques for characterization. These derivatives are synthesized through a series of chemical reactions that typically involve the formation of the pyridine ring, followed by the introduction of the chlorine atom and other substituents at specific positions on the ring. The exact methods and conditions for the synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid are not detailed in the provided papers, but similar compounds are often synthesized using palladium-catalyzed reactions, amidation, or chlorination steps .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-chloro-6-(trifluoromethyl)pyridine, has been characterized using techniques like FT-IR, 1H, and 13C NMR spectroscopy. Computational methods such as HF and DFT calculations are used to predict structural parameters and vibrational frequencies, which are then compared with experimental data. These methods provide insights into the electronic structure and geometry of the molecule, which are crucial for understanding its reactivity and interactions with biological targets .
Chemical Reactions Analysis
The chemical reactivity of pyrrolopyridine derivatives is influenced by the presence of functional groups and substituents on the ring system. For instance, the carboxylic acid group in 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can participate in reactions such as esterification or amide formation. The chlorine atom can also be a site for nucleophilic substitution reactions, which can be used to introduce various other groups onto the molecule. The specific chemical reactions and their mechanisms for this compound are not discussed in the provided papers, but these general principles apply to similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are determined by their molecular structure. Spectroscopic techniques provide information about the electronic distribution within the molecule, which can be related to properties such as solubility, melting point, and reactivity. Computational methods can predict properties like molecular electrostatic potential, natural bond orbital (NBO) analysis, and thermodynamic properties. These properties are essential for understanding the behavior of the compound in different environments and its suitability for various applications .
科学的研究の応用
がん治療薬
6-クロロ-1H-ピロロ[2,3-b]ピリジン-2-カルボン酸: 誘導体は、線維芽細胞増殖因子受容体 (FGFR) 阻害剤としての可能性が研究されています . FGFRは、様々な種類の腫瘍に関与しており、FGFRを標的とすることは、がん治療の有効な戦略となり得ます。この化合物の誘導体は、FGFR1、2、および3に対して強力な活性を示しており、新たながん治療薬の開発のための有望な候補となっています。
抗腫瘍剤
同じ誘導体は、乳がん細胞の増殖を阻害し、アポトーシスを誘導する能力についても評価されています . これは、これらの誘導体が、特に乳がん治療において、がん細胞の遊走と浸潤を阻害することにより、強力な抗腫瘍剤として役立ち得ることを示唆しています。
リード化合物の開発
これらの誘導体は、低分子量で有意なFGFR阻害活性を持つため、さらなる最適化のための魅力的なリード化合物と考えられています . これは、より有効な薬剤を開発し、より良い薬物動態特性を実現するために不可欠です。
糖尿病管理
ピロロ[2,3-b]ピリジン誘導体は、血糖値を低下させることが関連しており、血漿中血糖値の上昇を伴う疾患の予防と治療に役立ちます . これには、1型糖尿病、肥満関連糖尿病、糖尿病性脂質異常症、高トリグリセリド血症などの状態が含まれます。
心臓血管疾患の治療
これらの化合物が血糖値を低下させる能力は、心臓血管疾患や高血圧の治療にも有効です . 血糖値の管理は、これらの疾患の治療に有益です。
将来の方向性
The future directions for research on 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid could involve further exploration of its potential as a therapeutic agent, given its use in the preparation of compounds for cancer treatment . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could be beneficial .
作用機序
Target of Action
The primary targets of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid are currently unknown . This compound is a unique chemical provided to early discovery researchers for experimental purposes
Result of Action
The molecular and cellular effects of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid’s action are currently unknown
特性
IUPAC Name |
6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-2-1-4-3-5(8(12)13)10-7(4)11-6/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMDNNLHOKXYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=C(N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621023 | |
| Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
800402-07-7 | |
| Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1288925.png)




![6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1288938.png)
![Benzo[d]oxazol-2-ylmethanol](/img/structure/B1288940.png)



![[4,4'-Bipyridin]-2-amine](/img/structure/B1288951.png)


